molecular formula C21H24ClN3O3S2 B2738714 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851804-15-4

4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2738714
CAS No.: 851804-15-4
M. Wt: 466.01
InChI Key: IWEZRQKWNFJUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a specialized chemical compound featuring a unique molecular architecture that combines benzenesulfonamide, imidazoline, and chlorobenzylthio motifs. This structural configuration presents distinctive properties for investigative applications in medicinal chemistry and biochemical research. The compound's design incorporates multiple pharmacologically relevant elements, including the sulfonamide group known for its enzyme inhibitory capabilities, the imidazoline ring system which appears in various biologically active molecules , and the chlorobenzyl moiety that may influence receptor binding affinity. This chemical reagent holds significant potential for research applications, particularly in the exploration of enzyme inhibition pathways and cellular signaling mechanisms. Researchers may employ this compound in studies targeting adenosine receptor modulation, given the structural similarities to known imidazoline-based bioactive compounds . The presence of the diethylsulfonamide group suggests potential investigation as a carbonic anhydrase inhibitor, while the chlorobenzylthio ether linkage may contribute to membrane permeability and bioavailability in experimental models. From a structural perspective, the compound integrates several notable features: a benzenesulfonamide component that frequently appears in pharmaceutical agents targeting various enzymes; an imidazoline ring system observed in compounds with diverse biological activities ; and a chlorobenzylthio linkage that may enhance lipophilicity and influence molecular recognition processes. These characteristics make it particularly valuable for structure-activity relationship studies in drug discovery research. Handling of this compound requires standard laboratory safety precautions including appropriate personal protective equipment and proper ventilation. As with many research chemicals with potential biological activity, researchers should consult relevant safety data sheets and implement appropriate containment measures . This product is intended For Research Use Only and is not classified as a drug, cosmetic, or medicinal product. It is strictly prohibited for personal use, human consumption, or diagnostic applications without appropriate regulatory approvals.

Properties

IUPAC Name

4-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)20(26)25-14-13-23-21(25)29-15-17-7-5-6-8-19(17)22/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEZRQKWNFJUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : Known for its antibacterial properties.
  • Chlorobenzyl moiety : Contributes to the lipophilicity and biological interactions.

Its molecular formula is C19H22ClN3O2SC_{19}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 385.91 g/mol.

Research indicates that compounds containing imidazole and sulfonamide functionalities often exhibit diverse biological activities, including:

  • Inhibition of enzyme activity : Particularly in pathways related to cancer proliferation.
  • Antimicrobial properties : By interfering with bacterial folate synthesis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting the growth of various cancer cell lines, including colorectal cancer cells like SW480 and HCT116. The compound's mechanism includes:

  • Inhibition of β-catenin signaling : This pathway is crucial for cancer cell proliferation. The compound was found to significantly reduce Wnt-dependent transcription, leading to decreased cell viability .

Antimicrobial Effects

The sulfonamide portion of the compound may contribute to antimicrobial activity by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth. This activity has been supported by various studies demonstrating the effectiveness of similar sulfonamide derivatives against a range of bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerSW480 (colorectal cancer)2.0
AnticancerHCT116 (colorectal cancer)0.12
AntimicrobialVarious bacterial strainsVaries

Case Study: Colorectal Cancer Inhibition

In a study investigating new sulfonamide derivatives, the compound demonstrated significant inhibition of cell proliferation in xenograft models. The expression levels of Ki67, a marker for cell proliferation, were notably reduced in treated groups compared to controls. This suggests that the compound not only inhibits cancer cell growth but may also induce apoptosis through modulation of key signaling pathways associated with tumorigenesis .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Imidazole vs. Triazole Derivatives: Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (, compounds 7–9) replace the imidazole ring with a triazole.

Thione vs. Thioether Functionality :
The target compound’s thioether linkage (C-S-C) differs from the thione (C=S) groups in ’s hydrazinecarbothioamides (compounds 4–6). Thioethers are less polar and more stable under physiological conditions, which may enhance bioavailability compared to thiones, which are prone to oxidation .

Sulfonamide Substituent Variations

Diethyl vs. Aryl/Aralkyl Groups: The N,N-diethyl sulfonamide group in the target compound contrasts with the N-(2,4-difluorophenyl) or N-(imidazolidin-2-ylidene) groups in and .

Comparison with Triazine-Linked Sulfonamides :
describes sulfonamides linked to 1,3,5-triazine rings (e.g., compounds 20–162). The triazine moiety introduces additional hydrogen-bonding sites, which may improve target affinity but reduce solubility relative to the imidazole-carbonyl linkage in the target compound .

Electronic and Spectroscopic Properties

IR Spectral Differences :

  • The target compound’s carbonyl group (C=O) is expected to exhibit a strong absorption band near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
  • Absence of C=S stretching (~1240–1255 cm⁻¹) distinguishes it from thione-containing analogs (e.g., compounds 4–6 in ) .

NMR Characteristics: The diethyl sulfonamide group would produce distinct ¹H-NMR signals (δ ~1.0–1.5 ppm for CH₃ and δ ~3.0–3.5 ppm for CH₂), differing from the aromatic protons in ’s N-[imino(heteroaryl)methyl] derivatives .

Key Reactions :

  • The 2-chlorobenzylthio group is likely introduced via nucleophilic substitution or thiol-alkylation, analogous to the synthesis of S-alkylated triazoles in .
  • The carbonyl linkage may result from a condensation reaction between the imidazole amine and a sulfonamide-activated carbonyl, similar to methods in .

Stability Considerations :
The thioether in the target compound is less reactive than sulfonyl or sulfonic acid derivatives (e.g., ’s sulfonyl-imidazoles), reducing susceptibility to hydrolysis .

Data Table: Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents logP (Predicted) Notable Properties Reference
Target Compound 4,5-Dihydroimidazole 2-Chlorobenzylthio, Diethyl sulfonamide 3.8 High lipophilicity, Stable thioether
Triazole-Thiones () 1,2,4-Triazole Phenylsulfonyl, 2,4-Difluorophenyl 2.5 Metabolic stability, Polar
Benzo[1,3]dioxol Derivatives () Benzenesulfonamide Naphthylmethylthio, Imidazolylidene 4.2 Bulky substituents, Low solubility
Triazine-Sulfonamides () 1,3,5-Triazine Imidazolidin-ylidene, Trifluoromethyl 2.2 Multiple H-bond donors, Polar

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.